molecular formula C9H14N4O2S B1386326 2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine CAS No. 1155916-50-9

2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine

Cat. No.: B1386326
CAS No.: 1155916-50-9
M. Wt: 242.3 g/mol
InChI Key: VOCGOUXMOHQRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine” is a chemical compound with the molecular formula C9H14N4O2S . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The molecule has a molecular weight of 242.3 g/mol .

Mechanism of Action

The mechanism of action of 2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine is not yet fully understood. However, it is believed that this compound acts as a hydrogen-bond donor, which helps to facilitate the formation of strong hydrogen bonds between the reactants. This helps to stabilize the reaction intermediates, which in turn increases the yield of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, which can affect the metabolism of certain drugs and other compounds. In addition, this compound may act as an antioxidant, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine in laboratory experiments include its high solubility in water, its low toxicity, and its ability to catalyze the synthesis of various compounds. However, the main limitation of using this compound in laboratory experiments is its high cost.

Future Directions

Future research on 2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine should focus on understanding its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceutical and biotechnological research. In addition, further research should be conducted to improve the synthesis of this compound and to reduce its cost. Other potential future directions include investigating the use of this compound as a catalyst for the synthesis of other heterocyclic compounds and organic compounds, as well as investigating its potential use as an inhibitor of certain enzymes.

Scientific Research Applications

2-Hydrazino-3-(pyrrolidin-1-ylsulfonyl)pyridine has a wide range of applications in pharmaceutical and biotechnological research. It is used as a reagent in organic synthesis for the synthesis of various drugs. This compound is also used as a catalyst for the synthesis of heterocyclic compounds and organic compounds. In addition, this compound has been used in the synthesis of various peptides, proteins, and nucleic acids.

Properties

IUPAC Name

(3-pyrrolidin-1-ylsulfonylpyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c10-12-9-8(4-3-5-11-9)16(14,15)13-6-1-2-7-13/h3-5H,1-2,6-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCGOUXMOHQRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(N=CC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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